

Application Notes: AZD1222 (ChAdOx1 nCoV-19) Vaccine Administration in Clinical Research

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Compound of Interest		
Compound Name:	AZ-3	
Cat. No.:	B12430860	Get Quote

Introduction

AZD1222, also known as the Oxford-AstraZeneca COVID-19 vaccine (brand names: Vaxzevria, Covishield), is a replication-deficient chimpanzee adenoviral vector vaccine encoding the spike protein of SARS-CoV-2.[1][2] Developed by Oxford University and AstraZeneca, it has been a critical tool in the global effort to combat the COVID-19 pandemic. [3][4] This document provides a detailed protocol for the administration of AZD1222 in a clinical research setting, based on the methodologies employed in the pivotal Phase III clinical trials.

Clinical Trial Design Overview

The Phase III clinical trials for AZD1222 were designed as randomized, double-blind, placebo-controlled multicenter studies to evaluate the safety, efficacy, and immunogenicity of the vaccine in adults.[5] Participants were typically randomized in a 2:1 ratio to receive either AZD1222 or a placebo (saline solution). The trials enrolled a diverse population of adults aged 18 years and older, including older adults and individuals with stable underlying medical conditions.

The primary objectives of these trials were to assess the efficacy of the vaccine in preventing symptomatic COVID-19 disease, as well as to monitor its safety and reactogenicity profile. Secondary objectives often included evaluating the vaccine's ability to prevent severe COVID-19 and hospitalization, and to prevent any SARS-CoV-2 infection regardless of symptoms.



Data Presentation

Table 1: AZD1222 Phase III Clinical Trial Participant Demographics (Illustrative)

Characteristic	AZD1222 Group (N=21,635)	Placebo Group (N=10,816)
Age (years), Median (Range)	50 (18-85+)	50 (18-85+)
Age Group		
18-64 years	90.3%	90.5%
≥65 years	9.7%	9.5%
Sex		
Male	44.2%	44.5%
Female	55.8%	55.5%
Race/Ethnicity		
White	75.5%	75.3%
Black or African American	10.1%	10.2%
Asian	3.5%	3.6%
Other	10.9%	10.9%
Presence of Comorbidities	40.3%	40.1%

Note: Data is aggregated and illustrative based on published trial information.

Table 2: Dosage and Administration Summary



Parameter	Specification
Vaccine	AZD1222 (ChAdOx1 nCoV-19)
Dosage	5 × 10 ¹⁰ viral particles per 0.5 mL dose
Administration Route	Intramuscular (IM) injection, typically in the deltoid muscle.
Dosing Regimen	Two doses
Dose Interval	4 to 12 weeks between the first and second dose.

Table 3: Vaccine Efficacy Results from US Phase III Trial

Endpoint	Vaccine Efficacy	Confidence Interval (CI)
Preventing Symptomatic COVID-19	79%	68% to 82%
Preventing Severe or Critical Disease and Hospitalization	100%	-
Efficacy in Participants Aged 65 and Over	80%	58% to 95%

Note: Data from the primary analysis of the US Phase III trial.

Experimental Protocols

- 1. Vaccine Storage and Handling
- Storage: AZD1222 can be stored, transported, and handled at normal refrigerated conditions (2-8°C or 36-46°F) for at least six months. This allows for administration within existing healthcare settings without the need for specialized ultra-cold storage.
- · Handling:



- The vaccine is a colorless to slightly brown, clear to slightly opaque suspension. Visually
 inspect the vial for particulate matter and discoloration prior to administration. Discard the
 vial if the suspension is discolored or contains visible particles.
- Do not shake the vial.
- Do not dilute the suspension.
- Each multi-dose vial should be handled with aseptic technique.
- After the first dose is withdrawn, the vial should be used within 6 hours if stored at room temperature or within 48 hours if stored in a refrigerator (2-8°C). Do not return it to the refrigerator after being at room temperature.

2. Participant Screening and Consent

- Inclusion Criteria: Adult participants (typically ≥18 years of age) who are not immunosuppressed but may be at an increased risk of SARS-CoV-2 infection. Participants with stable pre-existing medical conditions are generally eligible.
- Exclusion Criteria: Individuals with a history of severe allergic reaction (anaphylaxis) to any component of the vaccine. Pregnant women were initially excluded from some trials, with further studies planned for this population.
- Informed Consent: Obtain written informed consent from all participants after providing a thorough explanation of the study, including potential risks and benefits.

3. Vaccine Administration Protocol

- Preparation:
 - Withdraw a single 0.5 mL dose of AZD1222 from the multi-dose vial using a sterile needle and syringe.
 - Do not mix the vaccine in the same syringe with any other vaccines or medicinal products.
- Administration:



- Administer the 0.5 mL dose via intramuscular injection into the deltoid muscle of the nondominant arm.
- Post-Administration Monitoring:
 - Observe the participant for at least 15 minutes after vaccination for any immediate adverse reactions, such as anaphylaxis.
 - Provide the participant with an e-Diary or other tool to record solicited local and systemic adverse events for 7 days post-vaccination.
 - Collect data on unsolicited adverse events for 28 days after each dose.
 - Serious adverse events (SAEs), medically attended adverse events (MAAEs), and adverse events of special interest (AESIs) are to be collected from Day 1 through the end of the study.
- 4. Immunogenicity Assessment Protocol
- Objective: To measure the immune response induced by the AZD1222 vaccine.
- Sample Collection:
 - Collect blood samples from a substudy cohort of participants at baseline (prior to the first dose), and at specified time points post-vaccination (e.g., Day 28, Day 56, and later followup visits).
- Assays:
 - Humoral Immunogenicity:
 - Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of anti-SARS-CoV-2 spike protein IgG antibodies.
 - Neutralizing Antibody Assays: To measure the functional ability of the induced antibodies to block virus entry into cells. This can be performed using a pseudovirus neutralization assay or a live virus neutralization assay.



- · Cellular Immunogenicity:
 - Enzyme-Linked Immunospot (ELISpot) Assay: To measure the number of antigenspecific T cells producing cytokines like interferon-gamma (IFN-y).
 - Intracellular Cytokine Staining (ICS) with Flow Cytometry: To further characterize the phenotype and function of T-cell responses.
- 5. Safety Monitoring Protocol
- Active Surveillance: Ongoing monitoring of all participants for the duration of the study.
- Data Safety Monitoring Board (DSMB): An independent DSMB should be established to review accumulating safety data to ensure the ongoing safety of trial participants.
- Adverse Event Reporting: All adverse events are to be recorded and graded for severity.
 Serious adverse events must be reported to the relevant regulatory authorities and ethics committees within a specified timeframe.

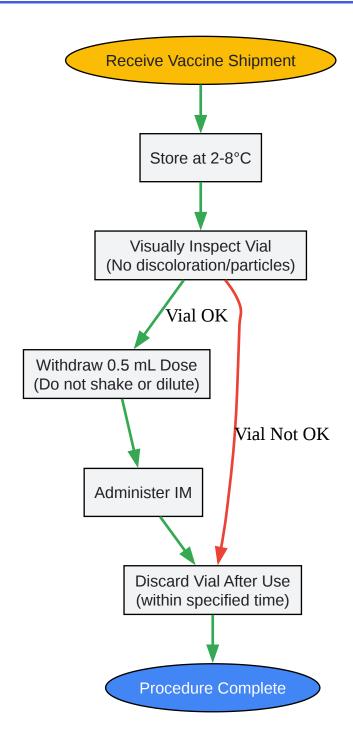
Mandatory Visualizations



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Caption: Workflow for AZD1222 administration in a clinical research setting.





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Caption: Protocol for handling and preparation of the AZD1222 vaccine.

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